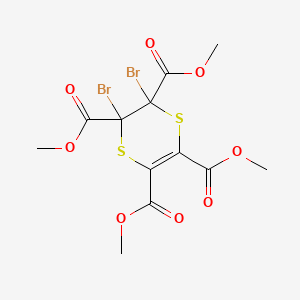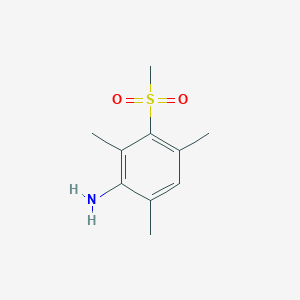![molecular formula C11H19ClN2O2 B6613060 1-[4-(2-chloroacetyl)piperazin-1-yl]pentan-1-one CAS No. 1018525-81-9](/img/structure/B6613060.png)
1-[4-(2-chloroacetyl)piperazin-1-yl]pentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(2-chloroacetyl)piperazin-1-yl]pentan-1-one, also known as N-chloroacetyl-piperazine (NCAP), is an organic compound that is widely used in the synthesis of various pharmaceuticals and other compounds. NCAP has been extensively studied in the past few decades due to its wide range of applications in the synthesis of drugs and other compounds. NCAP is a versatile compound that can be used in a variety of different ways, from the synthesis of drugs to the production of materials for use in laboratory experiments.
Mécanisme D'action
NCAP is known to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. The inhibition of this enzyme has been shown to have a variety of effects, including the inhibition of muscle contractions, the inhibition of memory formation, and the inhibition of the release of neurotransmitters.
Biochemical and Physiological Effects
NCAP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which can lead to the inhibition of muscle contractions, the inhibition of memory formation, and the inhibition of the release of neurotransmitters. In addition, NCAP has been shown to increase the levels of certain hormones, such as serotonin, in the body.
Avantages Et Limitations Des Expériences En Laboratoire
NCAP has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively easy to obtain and can be used in a variety of different reactions. Additionally, NCAP is relatively stable and can be stored for long periods of time without significant degradation. However, NCAP can be toxic if ingested and should be handled with caution in the laboratory.
Orientations Futures
NCAP has a number of potential future applications in scientific research. For example, NCAP has been shown to be a potent inhibitor of the enzyme acetylcholinesterase, which could be used to develop new treatments for neurological disorders such as Alzheimer’s disease and Parkinson’s disease. Additionally, NCAP could be used to develop new compounds for use in drug discovery and development, as well as in the production of materials for use in medical imaging. Finally, NCAP could be used to develop new catalysts for use in the synthesis of various compounds.
Méthodes De Synthèse
NCAP is typically synthesized through a reaction between chloroacetyl chloride and piperazine, which yields a product with a high degree of purity. This reaction is usually conducted at room temperature and can be completed in a relatively short amount of time. The reaction is typically carried out in an aqueous medium, and the resulting product is a white, crystalline solid.
Applications De Recherche Scientifique
NCAP has been used in a variety of scientific research applications, such as the synthesis of drugs, the production of materials for use in laboratory experiments, and the development of new catalysts. NCAP has also been used in the synthesis of compounds for use in drug discovery and development, as well as in the production of materials for use in medical imaging.
Propriétés
IUPAC Name |
1-[4-(2-chloroacetyl)piperazin-1-yl]pentan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2O2/c1-2-3-4-10(15)13-5-7-14(8-6-13)11(16)9-12/h2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJIOMHNZYNYFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCN(CC1)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Chloroacetyl)piperazin-1-yl]pentan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-Acetylhydrazinyl)carbonyl]benzoic acid](/img/structure/B6612984.png)


![3-[(2-Acetylhydrazinyl)carbonyl]benzoic acid](/img/structure/B6613002.png)


![1-[(dimethylamino)methyl]cyclohexan-1-amine](/img/structure/B6613013.png)
![2-Chloro-n-[4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B6613015.png)



![1-[(2S)-1-(propan-2-yl)pyrrolidin-2-yl]methanamine](/img/structure/B6613035.png)
![3-[(Propan-2-yl)amino]benzamide](/img/structure/B6613064.png)